3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide
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Overview
Description
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide is a chemical compound with the molecular formula C7H12Cl3NO2 and a molecular weight of 248.538 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and a hydroxyethyl group attached to a butanamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-methyl-N-(2,2-dichloro-1-oxoethyl)butanamide.
Reduction: 3-methyl-N-(2,2-dichloro-1-hydroxyethyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide has several scientific research applications:
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)butanamide.
- 3-methyl-N-(2,2,2-trichloro-1-(naphthalen-1-yloxy)ethyl)butanamide.
- 3-methyl-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)butanamide .
Uniqueness
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide is unique due to its combination of a trichloromethyl group and a hydroxyethyl group attached to a butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H12Cl3NO2 |
---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-4(2)3-5(12)11-6(13)7(8,9)10/h4,6,13H,3H2,1-2H3,(H,11,12) |
InChI Key |
WXPLXFRNBNKNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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